1-(3-Chlorophenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylmethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a trifluoromethyl-substituted carboxylic acid or its derivative under dehydrating conditions.
Attachment of the piperazine ring: The oxadiazole intermediate is then reacted with a piperazine derivative, often under basic conditions, to form the desired product.
Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a 3-chlorophenyl group, typically through a nucleophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-(3-Chlorophenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It is used in the production of specialty chemicals and advanced materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but they often include binding to active sites, inhibition or activation of enzymatic activity, and disruption of cellular processes.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound lacks the oxadiazole and trifluoromethyl groups, resulting in different chemical and biological properties.
4-(Trifluoromethyl)-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to it, leading to variations in their reactivity and applications.
Piperazine derivatives: Various piperazine derivatives with different substituents can be compared to highlight the unique properties imparted by the 3-chlorophenyl and oxadiazole groups in the target compound.
Properties
Molecular Formula |
C14H14ClF3N4O |
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Molecular Weight |
346.73 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H14ClF3N4O/c15-10-2-1-3-11(8-10)22-6-4-21(5-7-22)9-12-19-20-13(23-12)14(16,17)18/h1-3,8H,4-7,9H2 |
InChI Key |
SIRQURJWEUXQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NN=C(O2)C(F)(F)F)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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